molecular formula C12H10FN3O5 B13159299 Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13159299
M. Wt: 295.22 g/mol
InChI Key: MSOHWVKPTGGLLO-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a fluoro-nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-fluoro-4-nitrophenylhydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves esterification with methanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s properties.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluoro group can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-fluoro-2-nitrophenyl)acetate
  • Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate

Uniqueness

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is unique due to the presence of both a pyrazole ring and a fluoro-nitrophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential therapeutic and industrial uses.

Biological Activity

Methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C13H12FN3O5C_{13}H_{12}F_{N_3}O_5, with a molecular weight of approximately 309.25 g/mol. It features a pyrazole ring substituted with a nitrophenyl group, which contributes to its chemical reactivity and biological properties. The presence of the fluorine atom and nitro group enhances its potential for biological activity, particularly in cancer treatment and anti-inflammatory applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. This compound has been shown to exhibit antiproliferative effects against various cancer cell lines:

  • Breast Cancer : Notably effective against MDA-MB-231 cells.
  • Liver Cancer : Demonstrated significant activity against HepG2 cells.
  • Other Cancers : Inhibition observed in lung, colorectal, and renal cancer cell lines.

These findings suggest that the compound may act through mechanisms that involve the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies indicate that this compound may possess anti-inflammatory effects. It is thought to inhibit specific inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives.
  • Introduction of Functional Groups : Employing reagents like sodium nitrite for nitro group introduction.

The synthesis pathway can be summarized as follows:

StepReaction TypeReagents Used
1Hydrazone FormationHydrazine derivatives
2Nitro Group IntroductionSodium nitrite
3EsterificationAcetic anhydride

In Vitro and In Vivo Studies

Several studies have focused on evaluating the biological activity of pyrazole derivatives similar to this compound:

  • In Vitro Studies : These studies typically assess cytotoxicity using various cancer cell lines. The results indicate that compounds with similar structures exhibit IC50 values comparable to established anticancer drugs like doxorubicin .
  • In Vivo Studies : Animal models have been used to evaluate the therapeutic efficacy and safety profile of these compounds. Initial results suggest promising outcomes in tumor reduction without significant toxicity .

Properties

Molecular Formula

C12H10FN3O5

Molecular Weight

295.22 g/mol

IUPAC Name

methyl 2-[2-(2-fluoro-4-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C12H10FN3O5/c1-21-11(17)4-7-6-14-15(12(7)18)10-3-2-8(16(19)20)5-9(10)13/h2-3,5-6,14H,4H2,1H3

InChI Key

MSOHWVKPTGGLLO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CNN(C1=O)C2=C(C=C(C=C2)[N+](=O)[O-])F

Origin of Product

United States

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